6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Lipophilicity Drug-likeness ADME

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 105106-20-5) is a 1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivative bearing methoxy substituents at positions 6 and 7 and a lactam carbonyl at position It has a molecular formula of C12H13NO5, a molecular weight of 251.23 g/mol, and a computed XLogP3-AA of 0.2. The compound features two hydrogen bond donors (carboxylic acid OH, lactam NH), five hydrogen bond acceptors, and a topological polar surface area (tPSA) of 84.9 Ų.

Molecular Formula C12H13NO5
Molecular Weight 251.238
CAS No. 105106-20-5
Cat. No. B2920008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS105106-20-5
Molecular FormulaC12H13NO5
Molecular Weight251.238
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(CC(=O)N2)C(=O)O)OC
InChIInChI=1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyYXVMJMFYNJWXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 105106-20-5): Physicochemical Profile & Scaffold Identity


6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 105106-20-5) is a 1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivative bearing methoxy substituents at positions 6 and 7 and a lactam carbonyl at position 2. It has a molecular formula of C12H13NO5, a molecular weight of 251.23 g/mol, and a computed XLogP3-AA of 0.2 [1]. The compound features two hydrogen bond donors (carboxylic acid OH, lactam NH), five hydrogen bond acceptors, and a topological polar surface area (tPSA) of 84.9 Ų . This substitution pattern fundamentally distinguishes it from the parent 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold and shapes its solubility, permeability, and molecular recognition properties.

Why 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


The 6,7-dimethoxy motif is not a passive decoration; it directly governs the compound's physicochemical and pharmacokinetic behavior. Compared to the unsubstituted 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1), the addition of two methoxy groups shifts the lipophilicity (ΔLogP ≈ -0.2 to -1.1), increases the polar surface area by ~18.5 Ų, and adds two hydrogen bond acceptor sites [1]. These changes alter solubility, membrane permeability, and the capacity for directional hydrogen bonding at the 6,7-positions—factors that directly impact bioavailability, target engagement, and synthetic derivatization potential. Substituting with an analog such as (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid (CAS 1160264-02-7) introduces a flexible methylene spacer at the 4-position, increasing the rotatable bond count from 3 to 4 and the molecular weight by ~14 Da, which can affect conformational preorganization and metabolite recognition [2]. Therefore, generic substitution without quantitative justification risks altering the very properties that define the compound's utility in a given research or industrial context.

Head-to-Head Physicochemical & Pharmacophore Evidence for 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Procurement


Lipophilicity Control: XLogP3-AA = 0.2 vs. 0.4–1.3 for the Unsubstituted Parent Scaffold

The target compound exhibits a computed XLogP3-AA of 0.2, whereas the des-methoxy analog 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) shows LogP values ranging from 0.40 (Hit2Lead computed) to 1.335 (ChemSrc experimental/calculated) [1]. The reduction in lipophilicity conferred by the electron-rich 6,7-dimethoxy substitution directly impacts the compound's partitioning behavior and passive membrane permeability, making it better suited for aqueous solubility-limited or CNS-targeted screening cascades where lower LogP is desirable [2].

Lipophilicity Drug-likeness ADME

Polar Surface Area Differentiation: tPSA 84.9 Ų vs. 66.4 Ų for the Unsubstituted Scaffold

The topological polar surface area (tPSA) of 6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is 84.9 Ų, compared to 66.4 Ų for the parent 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid . This 18.5 Ų increase arises from the two additional methoxy oxygen atoms. In drug discovery, tPSA is inversely correlated with passive transcellular permeability and oral absorption; a tPSA below 140 Ų is generally considered favorable for oral bioavailability, but the 84.9 Ų value places the target compound in a more hydrophilic regime that may favor solubility-limited rather than permeability-limited absorption [1].

Polar Surface Area Permeability Bioavailability

Hydrogen Bond Acceptor Capacity: 5 Acceptors vs. 3 for the Unsubstituted Scaffold

The target compound possesses five hydrogen bond acceptors (two methoxy oxygens, lactam carbonyl oxygen, carboxylic acid carbonyl oxygen, and the carboxylic acid hydroxyl oxygen acting as acceptor), compared to three acceptors in the des-methoxy analog (lactam carbonyl, carboxylic acid carbonyl, carboxyl hydroxyl) [1]. The additional H-bond acceptors at the 6- and 7-positions provide extra interaction points for solvent water molecules and potential biological targets, which can enhance solubility and modify target binding kinetics. This difference makes the compound a richer pharmacophore for fragment-based screening and structure-based design where directional H-bond interactions are critical [2].

Hydrogen Bonding Solubility Target Engagement

Conformational Rigidity Advantage Over the Acetic Acid Analog: Rotatable Bonds 3 vs. 4

Compared to the close analog (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid (CAS 1160264-02-7), which introduces a methylene spacer between the tetrahydroquinoline core and the carboxylic acid, the target compound has only 3 rotatable bonds versus 4 for the acetic acid analog [1][2]. The reduced flexibility can improve ligand binding efficiency by lowering the entropic penalty upon target binding, potentially offering enhanced selectivity and potency relative to the more flexible congener. Additionally, the molecular weight is 251 Da versus 265 Da, representing a 14 Da (5.6%) reduction that aligns with lead-like property guidelines [3].

Conformational Flexibility Ligand Efficiency Selectivity

Optimal Procurement Scenarios for 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry Scaffold Requiring Low Lipophilicity (XLogP ~0.2) and High Solubility

The target compound's XLogP3-AA of 0.2, combined with a tPSA of 84.9 Ų and five H-bond acceptors, makes it a preferred core scaffold for lead optimization programs targeting soluble, peripherally-restricted therapeutics or for early-stage fragment-based screening where aqueous solubility is critical for assay compatibility [1]. In contrast, the unsubstituted parent (LogP 0.4–1.3, tPSA 66.4 Ų) may be more suitable for CNS programs.

Synthetic Intermediate for Amide or Ester Derivatization via the 4-Carboxylic Acid Handle

The free 4-carboxylic acid position provides a reactive handle for amide coupling or esterification, enabling rapid library expansion. The electron-rich 6,7-dimethoxy groups can influence the reactivity of the aromatic ring and the stability of the resulting conjugates. Compared to the acetic acid analog, the direct attachment of the carboxyl group to the tetrahydroquinoline core (3 rotatable bonds vs. 4) yields conformationally more constrained products, which can be advantageous in generating rigidified analog series [2].

Structure-Activity Relationship (SAR) Studies on the Tetrahydroquinoline Scaffold: 6,7-Dimethoxy as a Key Pharmacophoric Element

The compound serves as a direct comparator to the des-methoxy parent in SAR studies. The quantifiable differences in LogP (Δ ≈ -0.2 to -1.1), tPSA (Δ +18.5 Ų), and H-bond acceptors (Δ +2) allow researchers to systematically probe the contribution of the 6,7-dimethoxy motif to target binding, solubility, and pharmacokinetics. The literature on 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives (e.g., secaloside aglycons) provides a biological activity baseline that can be contrasted with the dimethoxy variant [3].

Physicochemical Property-Based Compound Library Procurement for Diversity-Oriented Synthesis

For organizations building diverse screening libraries, the compound fills a specific property space (MW 251, LogP 0.2, tPSA 85, HBD 2, HBA 5) that is distinct from common tetrahydroquinoline analogs. Procurement of this compound alongside the unsubstituted parent (MW 191, LogP 0.4–1.3, tPSA 66, HBA 3) and the acetic acid analog (MW 265, RotB 4) creates a mini-matrix for systematic property-activity relationship exploration, directly informed by the quantitative evidence above [1][2].

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